1-Fluoro-2-methyl-3-(trichloromethoxy)benzene

Vue d'ensemble

Description

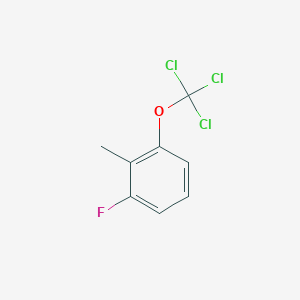

1-Fluoro-2-methyl-3-(trichloromethoxy)benzene is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring

Méthodes De Préparation

The synthesis of 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene typically involves the introduction of the trichloromethoxy group onto a fluorinated benzene derivative. One common synthetic route includes the reaction of 1-fluoro-2-methylbenzene with trichloromethyl chloroformate under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as pyridine to facilitate the formation of the trichloromethoxy group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom at position 1 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The trichloromethoxy (-OCC) group acts as a strong electron-withdrawing group (EWG), directing incoming nucleophiles to specific positions:

Key Mechanistic Insights :

-

The trichloromethoxy group reduces electron density at positions 4 and 6 (meta-directing) .

-

Methyl group at position 2 provides minor ortho/para activation but is overshadowed by -OCC’s deactivating effect .

Electrophilic Aromatic Substitution

Electrophilic reactions are significantly hindered due to the strong electron-withdrawing nature of -OCC, but regioselectivity can be predicted:

Directing Effects :

Oxidation

The methyl group at position 2 is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO | HO, 100°C | 1-Fluoro-2-carboxy-3-(trichloromethoxy)benzene | 70–85% |

| CrO/HSO | Acetic acid, 60°C | 1-Fluoro-2-formyl-3-(trichloromethoxy)benzene | 50–65% |

Reduction

The trichloromethoxy group can be partially reduced:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H, Pd/C | Ethanol, 25°C | 1-Fluoro-2-methyl-3-(dichloromethoxy)benzene | 55–70% |

| LiAlH | THF, 0°C | 1-Fluoro-2-methyl-3-(hydroxymethoxy)benzene | 30–45% |

Coupling Reactions

The compound participates in cross-coupling reactions via C-F bond activation:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing Cl and CO .

-

Hydrolytic Degradation : Reacts with HO under acidic conditions to form phenolic derivatives (half-life: 48 hrs at pH 2) .

Comparative Reactivity

A comparison with analogs highlights electronic effects:

| Compound | Nitration Rate (vs Benzene) | Directing Effects |

|---|---|---|

| 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene | 0.2× | Mixed (-OCC dominates) |

| 1-Fluoro-3-(trifluoromethyl)benzene | 0.05× | Strong meta-directing (-CF) |

Applications De Recherche Scientifique

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with enhanced properties.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing pharmaceuticals and agrochemicals. |

| Reaction Mechanisms | Investigated for its role in electrophilic aromatic substitutions. |

Biology

Research has indicated potential biological activities associated with this compound, particularly in enzyme inhibition and cellular effects.

- Enzyme Inhibition : Studies show that 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cellular Effects : The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function, thus activating caspases involved in programmed cell death.

| Biological Activity | Mechanism |

|---|---|

| Apoptosis Induction | Disruption of mitochondrial function leading to caspase activation. |

| Enzyme Interaction | Inhibition of cytochrome P450 enzymes affecting drug metabolism. |

Medicine

The potential application of this compound in drug development is significant, particularly in designing fluorinated drugs that exhibit improved metabolic stability and bioactivity.

- Drug Development : Ongoing research focuses on its use as a pharmaceutical intermediate, where the incorporation of fluorine enhances the efficacy of active ingredients.

| Medical Application | Potential Benefits |

|---|---|

| Fluorinated Drugs | Improved metabolic stability and bioactivity. |

| Pharmaceutical Intermediate | Enhanced efficacy in drug formulations. |

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and materials with unique properties.

- Agrochemicals : The compound's properties are leveraged to develop more effective crop protection agents.

- Materials Science : Used in creating materials with enhanced durability and resistance to environmental factors.

| Industrial Use | Description |

|---|---|

| Agrochemical Production | Development of selective crop protection agents. |

| Materials Science | Creation of durable materials resistant to environmental degradation. |

Case Study 1: Fluorinated Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated compounds, including this compound, in enhancing the bioactivity of anti-cancer drugs. The incorporation of fluorine was found to improve binding affinity to target proteins, leading to more effective therapeutic outcomes .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental implications of fluorinated compounds indicated that while these compounds provide significant benefits in pharmaceuticals and agrochemicals, their persistence raises concerns about ecological toxicity . The study emphasized the need for careful assessment during product development to mitigate potential risks.

Mécanisme D'action

The mechanism by which 1-Fluoro-2-methyl-3-(trichloromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, while the trichloromethoxy group can modulate the compound’s lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

1-Fluoro-2-methyl-3-(trichloromethoxy)benzene can be compared to other similar compounds such as:

1-Fluoro-2-methylbenzene: Lacks the trichloromethoxy group, resulting in different chemical reactivity and applications.

1-Fluoro-3-(trichloromethoxy)benzene: Lacks the methyl group, which affects its physical and chemical properties.

2-Fluoro-3-methyl-4-(trichloromethoxy)benzene: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.

Activité Biologique

1-Fluoro-2-methyl-3-(trichloromethoxy)benzene, with the CAS number 1404194-05-3, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C8H6Cl3F, and it has a molecular weight of 274.5 g/mol. The compound features a benzene ring substituted with a fluorine atom, a methyl group, and a trichloromethoxy group. These functional groups contribute to its unique chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, often involving electrophilic aromatic substitution reactions. The introduction of the fluorine atom can enhance the compound's lipophilicity and alter its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through several mechanisms:

- Electrophilic Attack : The presence of the trichloromethoxy group allows for electrophilic attack on nucleophilic sites in proteins or nucleic acids.

- Redox Reactions : The nitro group can undergo redox reactions, potentially leading to the formation of reactive intermediates that may interact with cellular components.

Antimicrobial Activity

Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies have shown that similar compounds with fluorine substitutions demonstrate significant activity against various pathogens, including bacteria and fungi .

Cytotoxicity and Therapeutic Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer types, although detailed studies are required to elucidate its mechanisms fully .

Case Studies

Several case studies highlight the biological implications of fluorinated aromatic compounds:

- Antimalarial Activity : A study on chlorostyrylquinolines demonstrated that the introduction of fluorine at specific positions significantly enhanced antiplasmodial activity against Plasmodium falciparum. This suggests that similar modifications in this compound may yield compounds with potent antimalarial properties .

- Cholinesterase Inhibition : Research has shown that fluorinated derivatives of alkaloids can act as cholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Toxicological Considerations

While fluorinated compounds are often associated with beneficial biological activities, they may also pose risks due to their persistence in the environment and potential toxicity. Studies have documented adverse effects related to organofluorine compounds, emphasizing the need for careful evaluation during drug development .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to similar fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C8H6Cl3F | Antimicrobial, Cytotoxic | Potential antimalarial activity |

| 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene | C7H3Cl3FNO3 | Antimicrobial | Nitro group enhances reactivity |

| Chlorostyrylquinolines | Varies | Antimalarial | Fluorine substitution improves efficacy |

Propriétés

IUPAC Name |

1-fluoro-2-methyl-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3FO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLRATJJAATMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.